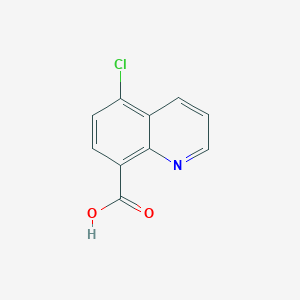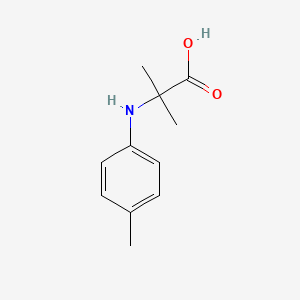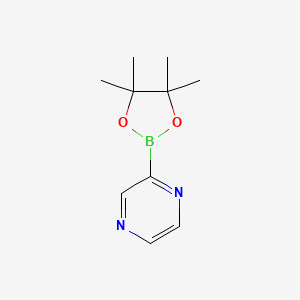
1,3-Propanediol-2-13C
Übersicht
Beschreibung
1,3-Propanediol-2-13C is a labeled isotopologue of 1,3-propanediol, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in research to study metabolic pathways and reaction mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediol-2-13C can be synthesized through the hydrogenation of 3-hydroxypropanal-2-13C. The process involves the following steps:
Hydroformylation of Ethylene Oxide-2-13C: Ethylene oxide-2-13C reacts with carbon monoxide in the presence of an organometallic catalyst to form 3-hydroxypropanal-2-13C.
Industrial Production Methods: Industrial production of 1,3-propanediol typically involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation. The labeled compound, this compound, can be produced using similar methods with the incorporation of carbon-13 labeled precursors .
Analyse Chemischer Reaktionen
1,3-Propanediol-2-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxypropionic acid-2-13C or malonic acid-2-13C.
Reduction: It can be reduced to form propane-1,3-diol-2-13C.
Substitution: It can react with acid chlorides to form esters or with isocyanates to form urethanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Acid chlorides or isocyanates under mild conditions.
Major Products:
Oxidation: 3-Hydroxypropionic acid-2-13C, malonic acid-2-13C.
Reduction: Propane-1,3-diol-2-13C.
Substitution: Esters and urethanes.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the production of polyesters, polyurethanes, and other polymers where isotopic labeling is required for quality control and research purposes
Wirkmechanismus
The mechanism of action of 1,3-propanediol-2-13C involves its incorporation into metabolic pathways where it can be traced using nuclear magnetic resonance spectroscopy. The carbon-13 isotope acts as a detectable marker, allowing researchers to study the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol-2-13C can be compared with other similar compounds such as:
1,2-Propanediol (Propylene Glycol): Similar in structure but with hydroxyl groups on adjacent carbon atoms. Used in antifreeze and as a solvent.
Glycerol (1,2,3-Propanetriol): Contains three hydroxyl groups and is used in pharmaceuticals and cosmetics.
1,3-Propanediol: The non-labeled version of the compound, used in the production of polyesters and polyurethanes .
Uniqueness: The incorporation of the carbon-13 isotope in this compound makes it unique for research applications, particularly in nuclear magnetic resonance spectroscopy, where it provides detailed insights into molecular structures and reaction mechanisms.
Eigenschaften
IUPAC Name |
(213C)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2]CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583996 | |
| Record name | (2-~13~C)Propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-84-3 | |
| Record name | (2-~13~C)Propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


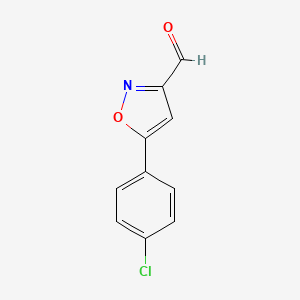
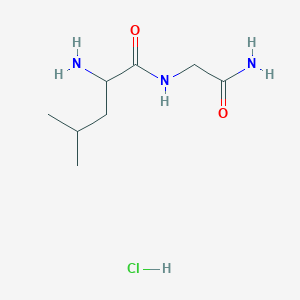
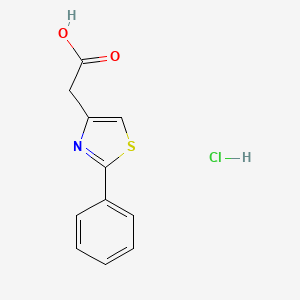
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)
![[hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury](/img/structure/B1602309.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)

